N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-fluorobenzenesulfonamide
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Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15F4N3O2S and its molecular weight is 389.37. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Researchers have studied the influence of 4,6-disubstituted heterocyclic groups, similar in structure to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-fluorobenzenesulfonamide, on the herbicidal activity of certain derivatives. These compounds, including N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamides, showed selective and high herbicidal activity against specific weeds like barnyard grass. The structure-activity relationship (SAR) analysis suggests that the activity depends on the hydrophobicity of the substituents on the heterocyclic group (Lee et al., 1996).
Anticancer Potential
Sulfonamide derivatives containing structural motifs similar to this compound have been designed and synthesized with the aim of obtaining potent antitumor agents with low toxicity. These derivatives, incorporating 5-fluorouracil and nitrogen mustard, were investigated for their antitumor activity and low toxicity, highlighting the potential of sulfonamide-based compounds in cancer treatment (Huang et al., 2001).
Anti-HIV Activity
A series of derivatives structurally related to this compound have been synthesized and tested for their potential anti-HIV activity. Selected compounds exhibited significant activity, underscoring the relevance of such compounds in the search for effective anti-HIV agents (Brzozowski & Sa̧czewski, 2007).
Synthesis of Fluorinated Analogues for Herbicide Development
Research into the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, which share structural features with the compound , has shown potential for the development of new herbicides. These studies provide insights into how modifications to the chemical structure can influence herbicidal efficacy and selectivity (Morimoto et al., 1990).
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O2S/c17-11-3-1-2-4-13(11)26(24,25)21-8-7-15-22-12(10-5-6-10)9-14(23-15)16(18,19)20/h1-4,9-10,21H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGKZGCWWAEPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNS(=O)(=O)C3=CC=CC=C3F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.